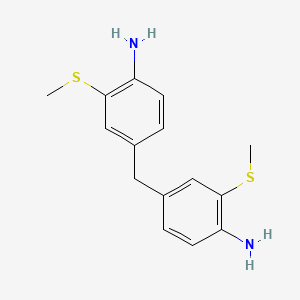

4,4'-Methylenebis(2-(methylthio)aniline)

Description

Contextualization within Aromatic Diamine Chemistry and Methylthioaryl Systems

4,4'-Methylenebis(2-(methylthio)aniline) is a specialized aromatic diamine that has garnered interest in advanced chemical research due to its unique structural features. Aromatic diamines are a class of organic compounds characterized by two amino groups attached to an aromatic ring system. researchgate.net They are fundamental building blocks in the synthesis of a wide array of high-performance polymers, including polyimides, polyamides, and polyureas. researchgate.netresearchgate.net The reactivity of the amino groups allows for polymerization reactions, leading to materials with exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comcore.ac.uk

The subject compound is also a part of the methylthioaryl systems, which are organic molecules containing a methylthio group (-SCH3) bonded to an aromatic ring. The presence of the sulfur atom and the methyl group can influence the electronic properties and reactivity of the aromatic system. In the case of 4,4'-Methylenebis(2-(methylthio)aniline), the methylthio group is positioned ortho to the amino group, which can impact the nucleophilicity of the amine and introduce steric hindrance, thereby modulating its reactivity in polymerization and curing processes. mdpi.com

Research Significance of Substituted Methylenebisanilines in Chemical Transformations

Substituted methylenebisanilines, a category to which 4,4'-Methylenebis(2-(methylthio)aniline) belongs, are of significant research interest, primarily for their role as curing agents for epoxy resins and as monomers for high-performance polymers. mdpi.comnih.gov The methylene (B1212753) bridge between the two substituted aniline (B41778) rings provides a degree of flexibility to the resulting polymer backbone, while the substituents on the aromatic rings can be tailored to achieve specific material properties.

For instance, the introduction of alkyl groups, such as in 4,4'-methylenebis(2,6-diethylaniline), can decrease the reactivity of the amine due to steric hindrance, which is advantageous in applications requiring a longer pot life for the resin mixture. nih.gov Conversely, electron-withdrawing or electron-donating substituents can alter the electronic character of the diamine, influencing the curing kinetics and the final properties of the thermoset polymer. mdpi.com The study of these structure-property relationships is a key focus of research in this area, aiming to design and synthesize novel diamines for advanced materials with tailored thermal, mechanical, and optical properties. rsc.org

Historical Overview of Related Diamine Chemistry and Emerging Research Trajectories

The history of aromatic diamine chemistry is closely linked to the development of polymer science. The pioneering work on aromatic polyimides dates back to 1908, with the intramolecular polycondensation of 4-amino-o-phthalic acid. mdpi.com However, it was in the mid-20th century that the field saw significant expansion with the commercialization of high-performance polymers derived from various aromatic diamines and dianhydrides. mdpi.com This era established the foundation for synthesizing polymers with remarkable thermal stability and mechanical strength, finding applications in demanding fields such as aerospace and electronics. core.ac.uk

Initially, research focused on simple, unsubstituted aromatic diamines. Over time, to enhance processability and tailor material properties, chemists began to explore the synthesis and polymerization of substituted diamines. This led to the development of a vast library of monomers with varying degrees of flexibility, solubility, and reactivity. The introduction of different functional groups and bridging units between the aromatic rings allowed for fine-tuning of the final polymer's characteristics. issp.ac.ru

Emerging research trajectories in the field of aromatic diamines, including methylthio-substituted methylenebisanilines, are directed towards several key areas:

Functional Polymers: There is a growing interest in developing diamines that can impart specific functionalities to the resulting polymers, such as optical transparency, gas permeability for membrane applications, and flame retardancy. mdpi.comresearchgate.net

Sustainable Monomers: Research is also moving towards the synthesis of diamines from renewable resources to create more sustainable high-performance polymers. researchgate.net

Advanced Curing Agents: The development of novel diamines as curing agents continues to be a focus, with an emphasis on controlling cure kinetics and enhancing the thermomechanical properties of epoxy and other thermoset resins. mdpi.com

Computational Design: The use of computational modeling and machine learning is becoming increasingly prevalent in predicting the properties of polymers based on the structure of the diamine and dianhydride monomers, accelerating the discovery of new high-performance materials. acs.org

The exploration of compounds like 4,4'-Methylenebis(2-(methylthio)aniline) is situated at the forefront of these research trends, offering the potential for new materials with unique combinations of properties.

Interactive Data Tables

Table 1: Properties of 4,4'-Methylenebis(2-(methylthio)aniline)

| Property | Value |

| Molecular Formula | C15H18N2S2 |

| Molecular Weight | 290.45 g/mol |

| CAS Number | 47003-30-5 |

| Appearance | Varies (often a powder or crystalline solid) |

Note: Physical properties can vary based on purity and physical state.

Table 2: Spectroscopic Data for a Related Compound, 4-(Methylthio)aniline

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.21 (dd, J₁ = 6.4 Hz, J₂ = 2.0 Hz, 2H), 6.66 (dd, J₁ = 6.8 Hz, J₂ = 2.0 Hz, 2H), 3.54 (s, br, 2H), 2.44 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.1, 131.1, 125.8, 115.8, 18.8 |

Source: Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH₄I. rsc.org

Table 3: Thermal Properties of Polyimides Derived from Substituted Diamines

| Polyimide (Dianhydride-Diamine) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) |

| DPPD-MBDAM | >336 | >493 |

| DPPD-HFI | >336 | >493 |

| DPPD-BAPHF | >336 | >493 |

Source: Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. researchgate.netrsc.org

Structure

3D Structure

Properties

CAS No. |

47003-30-5 |

|---|---|

Molecular Formula |

C15H18N2S2 |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

4-[(4-amino-3-methylsulfanylphenyl)methyl]-2-methylsulfanylaniline |

InChI |

InChI=1S/C15H18N2S2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |

InChI Key |

XRKGCGRPZUUQRR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)SC)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Methylenebis 2 Methylthio Aniline and Its Analogues

Precursor Synthesis Pathways: Focus on 2-(Methylthio)aniline (B147308) Derivatives

Established Synthetic Routes for Methylthioanilines

The traditional and most established pathway to 2-(methylthio)aniline involves a two-stage process. First, a suitable precursor such as 2-aminothiophenol (B119425) is synthesized, which is then methylated.

Synthesis of 2-Aminothiophenol: There are several well-documented methods for the synthesis of 2-aminothiophenol. One common industrial method starts from 2-chloronitrobenzene. This process can be a one-step reaction using sodium sulfide, which yields the product in good purity. ijpsonline.com Alternative routes include the zinc reduction of 2-nitrobenzenesulfonyl chloride or a two-step process beginning with the reaction of aniline (B41778) with carbon disulfide to produce mercaptobenzothiazole, which is subsequently hydrolyzed to yield 2-aminothiophenol. wikipedia.org

S-Methylation of 2-Aminothiophenol: Once 2-aminothiophenol is obtained, the subsequent step is the selective methylation of the sulfur atom (S-methylation) to form 2-(methylthio)aniline. This is typically an S-alkylation reaction. A methylating agent, such as methyl iodide or dimethyl sulfate, is reacted with 2-aminothiophenol in the presence of a base. The base deprotonates the more acidic thiol group (-SH) to form a thiophenolate anion, which then acts as a nucleophile, attacking the methylating agent to form the thioether linkage. The selectivity for S-methylation over N-methylation on the amino group is generally high under basic conditions due to the significantly lower pKa of the thiol proton compared to the amine protons.

| Starting Material | Reagents | Product | Typical Yield | Reference |

| 2-Chloronitrobenzene | 1. Na₂S₂2. H₂/Catalyst or Zn/Acid | 2-Aminothiophenol | ~51% (one-step) | ijpsonline.com |

| Aniline | 1. CS₂2. NaOH (hydrolysis) | 2-Aminothiophenol | Moderate to Good | wikipedia.org |

| 2-Aminothiophenol | 1. Base (e.g., NaOH)2. Methylating Agent (e.g., CH₃I) | 2-(Methylthio)aniline | Good to High | Standard S-alkylation |

This interactive table summarizes established routes to the precursor 2-(methylthio)aniline.

Novel Approaches for Enhanced Selectivity and Yield

Modern synthetic chemistry continually seeks to improve upon established methods by enhancing selectivity, increasing yields, and utilizing more environmentally benign reagents. In the context of 2-(methylthio)aniline synthesis, novel approaches focus on achieving highly selective methylation while minimizing waste and side reactions.

A key challenge in the methylation of 2-aminothiophenol is preventing overmethylation or methylation at the nitrogen atom. While S-alkylation is generally favored, improper reaction conditions can lead to the formation of N-methylated and N,N-dimethylated byproducts. Research into selective methylation of primary amines has explored the use of specific solvents and methylating agents to control the reaction outcome. rsc.org For instance, the use of solvents like hexafluoroisopropanol (HFIP) has been shown to modulate the reactivity of amines and prevent overmethylation when using powerful electrophiles like methyl triflate. rsc.org While not specifically documented for 2-aminothiophenol, these principles suggest that careful selection of the solvent system could enhance the selectivity of S-methylation, thereby improving the purity and yield of 2-(methylthio)aniline.

Furthermore, enzymatic approaches offer a potential avenue for highly selective transformations. Thiol methyltransferases are enzymes that catalyze the methylation of sulfhydryl groups. nih.gov The development of biocatalytic systems employing such enzymes could offer a green and highly selective alternative to traditional chemical methods for the synthesis of 2-(methylthio)aniline and its analogues.

Condensation Reactions for Bis(arylamine) Formation

The final step in the synthesis of 4,4'-Methylenebis(2-(methylthio)aniline) is the coupling of two molecules of the 2-(methylthio)aniline precursor with a one-carbon electrophile, typically formaldehyde (B43269) or its equivalents like paraformaldehyde.

Acid-Catalyzed Condensation Mechanisms (e.g., Aniline-Formaldehyde Condensation)

The reaction mechanism can be summarized in the following key steps:

Activation of Formaldehyde: In the presence of an acid catalyst (e.g., hydrochloric acid), formaldehyde is protonated, increasing its electrophilicity.

Electrophilic Attack: A molecule of 2-(methylthio)aniline, acting as a nucleophile, attacks the activated formaldehyde. The amino group is a strong activating group, directing the substitution to the ortho and para positions. Due to steric hindrance from the ortho-methylthio group, the attack occurs predominantly at the para position. This forms a 4-aminobenzyl alcohol intermediate.

Carbocation Formation: The benzyl (B1604629) alcohol intermediate is protonated by the acid catalyst, followed by the loss of a water molecule to generate a resonance-stabilized benzylic carbocation.

Second Electrophilic Attack: This highly reactive carbocation is then attacked by a second molecule of 2-(methylthio)aniline, again at the para position, to form the final 4,4'-methylene-bridged product.

Role of Reaction Conditions in Isomer Distribution and Product Purity

The purity of the final 4,4'-Methylenebis(2-(methylthio)aniline) product is heavily dependent on the precise control of reaction conditions during the condensation step. Several factors can influence the distribution of isomers and the formation of oligomeric impurities.

Reactant Ratio: The molar ratio of the aniline derivative to formaldehyde is critical. An excess of the aniline component helps to minimize the formation of higher oligomers, where more than two aniline units are linked by methylene (B1212753) bridges.

Acid Concentration: The concentration of the acid catalyst affects the reaction rate. However, excessively high acid concentrations can lead to side reactions or degradation of the product.

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts and color bodies. The reaction must be carefully monitored to ensure completion without significant impurity formation.

Isomer Control: The primary product is the 4,4'-isomer due to the directing effects of the amino group and steric hindrance at the ortho positions. However, small amounts of the 2,4'- and 2,2'-isomers can also be formed. Controlling the reaction temperature and the rate of formaldehyde addition can help to maximize the yield of the desired 4,4'-isomer.

| Parameter | Effect on Reaction | Desired Condition for High Purity |

| Aniline/Formaldehyde Ratio | Controls oligomer formation | High (Aniline in excess) |

| Temperature | Affects reaction rate and side reactions | Moderate, with careful monitoring |

| Acid Catalyst Conc. | Influences rate of condensation | Optimized to balance rate and purity |

| Reaction Time | Determines extent of conversion | Monitored for completion |

This interactive table outlines the influence of key reaction conditions on product purity during condensation.

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purification of the intermediates and the final product is essential to meet the high-purity requirements for many industrial applications. Aromatic amines, being basic and prone to oxidation, present unique purification challenges.

Distillation: Vacuum distillation is a common method for purifying liquid intermediates like 2-(methylthio)aniline. This technique allows for boiling at a lower temperature, preventing thermal degradation of the compound.

Crystallization: The final product, 4,4'-Methylenebis(2-(methylthio)aniline), is typically a solid. Crystallization from a suitable solvent is a powerful technique for its purification. This method effectively removes isomers and other impurities that have different solubility characteristics. The choice of solvent is crucial for achieving high recovery of the pure product.

Chromatography: For laboratory-scale synthesis or for achieving very high purity, column chromatography can be employed. However, the basic nature of amines can lead to poor separation on standard acidic silica (B1680970) gel. To overcome this, amine-functionalized silica or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent is often necessary to prevent peak tailing and improve separation efficiency.

Aqueous Work-up: Following the condensation reaction, the acidic catalyst must be neutralized. This is typically done by adding a base, such as sodium hydroxide. The crude product can then be separated from the aqueous phase. Washing the organic phase with water helps to remove residual salts and water-soluble impurities.

Green Chemistry Principles in the Synthesis of Diamine Compounds

The industrial synthesis of aromatic diamines, a crucial class of chemical intermediates, has traditionally relied on methods that are often at odds with modern principles of environmental stewardship. The conventional production of compounds like 4,4'-methylenedianiline (B154101) (MDA), a structural analogue of 4,4'-Methylenebis(2-(methylthio)aniline), typically involves the reaction of an aniline with formaldehyde, catalyzed by strong mineral acids such as hydrochloric acid. chemicalbook.comnih.gov This process, while effective, generates significant quantities of corrosive acidic waste and saline solutions upon neutralization, posing environmental challenges and equipment corrosion problems. nih.govresearchgate.net Consequently, the chemical industry has been actively pursuing greener and more sustainable synthetic routes for diamine production. nih.govrsc.org

The application of green chemistry principles to diamine synthesis focuses on several key areas: the use of environmentally benign catalysts, the reduction or elimination of hazardous solvents, and the development of processes with higher atom economy and reduced waste generation. nih.gov A major focus of this effort has been the replacement of homogeneous mineral acid catalysts with heterogeneous solid acid catalysts. nih.goviupac.org

Solid acid catalysts offer numerous advantages that align with green chemistry goals. researchgate.net These include:

Ease of Separation : As heterogeneous catalysts, they can be easily removed from the reaction mixture by simple filtration, simplifying product purification. researchgate.net

Reusability : Many solid catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and reducing waste. researchgate.net

Reduced Corrosion : They are non-corrosive to reaction vessels, unlike mineral acids. researchgate.net

Enhanced Selectivity : The defined pore structure and tunable acidity of many solid catalysts can lead to higher selectivity for the desired product, minimizing the formation of by-products. researchgate.net

Various types of solid acids have been investigated for the synthesis of diamines, particularly for the condensation of aniline with formaldehyde to produce MDA. These include natural clays, zeolites, ion-exchange resins, and heteropolyacids. nih.govresearchgate.netresearchgate.net For example, natural kaolinites have been shown to effectively catalyze the condensation of aromatic amines with formaldehyde in an eco-friendly manner. researchgate.net Similarly, heteropolyacids like H4SiW12O40 have demonstrated excellent catalytic performance in MDA synthesis. researchgate.net

The table below summarizes the catalytic performance of various solid acids in the synthesis of 4,4'-methylenedianiline, showcasing the efforts to find greener alternatives to conventional catalysts.

| Catalyst | Aniline/HCHO Molar Ratio | Temperature (°C) | Time (h) | MDA Yield (%) | MDA Selectivity (%) | Source |

| H4SiW12O40 | 4 | 80 | 7 | ~75 | ~95 | researchgate.net |

| SiO2@[HSO3-ppim]CF3SO3-I | 4 | 80 | 7 | 74.9 | 94.5 | researchgate.net |

| Natural Kaolinite | 2 | Ambient (Ultrasonic) | 20 min | Low (qualitative) | High | researchgate.net |

Beyond solid acid catalysis, other green chemistry strategies are being explored for diamine synthesis. These include the use of less hazardous solvents, such as water, or performing reactions under solvent-free conditions. nih.govnih.gov For instance, sustainable methods for synthesizing related nitrogen-containing compounds like azoxybenzenes have been developed using water as a green solvent at room temperature. nih.gov Furthermore, the use of alternative energy sources, such as ultrasound, has been shown to promote reactions efficiently and rapidly, as demonstrated in the synthesis of diaminodiphenylmethanes using kaolinite. researchgate.net

Looking to the future, biosynthesis represents a promising frontier for the green production of diamines. nih.gov Utilizing renewable raw materials and engineered microbial factories, such as Escherichia coli, could provide a sustainable alternative to petroleum-based chemical synthesis, completely avoiding harsh reaction conditions and hazardous reagents. nih.gov While still in development for complex aromatic diamines, bio-based production is gaining traction for various aliphatic diamines used in the polymer industry. nih.gov The continuous development and application of these green chemistry principles are crucial for establishing a more sustainable and environmentally responsible chemical industry. nih.gov

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity

Detailed Mechanistic Pathways of Methylene (B1212753) Bridge Formation in Aromatic Diamines

The formation of the methylene bridge is not a simple one-step process. A widely accepted mechanism, supported by computational analysis, involves several key intermediates. mdpi.comresearchgate.net The reaction is initiated by the attack of the aniline's nitrogen atom on the protonated formaldehyde (B43269).

The proposed mechanistic steps are as follows:

Formation of N-hydroxymethyl aniline (B41778): Aniline reacts with formaldehyde in an acidic medium. The initial step is the formation of an N-hydroxymethyl derivative as a primary intermediate. mdpi.com

Dehydration and Formation of an Electrophilic Intermediate: This intermediate rapidly loses a water molecule under acidic conditions to form a highly reactive N-methylidene anilinium cation (a Schiff base-type species). This cation is a potent electrophile. mdpi.com

Electrophilic Aromatic Substitution: The N-methylidene anilinium cation then undergoes an electrophilic aromatic substitution reaction with a second molecule of aniline. The amino group of the second aniline molecule directs the substitution to the para position, leading to the formation of N-(p-aminobenzyl)aniline (PABA). mdpi.com

Rearrangement to Final Product: The PABA intermediate can then rearrange. It can be protonated and decompose into aniline and a 4-aminobenzylium cation. This carbocation is a strong electrophile that rapidly attacks another aniline molecule at the para position to form the final 4,4'-methylene-bridged diamine product. mdpi.com

An alternative pathway suggests the initial formation of an N,N'-diphenylmethylenediamine, also known as an aminal, which then rearranges in the presence of acid to form the PABA intermediate and subsequently the final product. mdpi.com The specific pathway and rate-determining steps can be influenced by reaction conditions such as pH and solvent. mdpi.com

Influence of Methylthio Substituents on Electronic Properties and Reactivity

The presence of methylthio (-SCH₃) groups at the ortho-positions relative to the amine functionalities profoundly influences the electronic structure and reactivity of the entire molecule.

The methylthio group exerts both steric and electronic effects that modulate the reactivity of the aromatic rings. lumenlearning.com

Electronic Effects: The electronic nature of an alkylthio group on an aniline system is complex. It can exhibit a dual character. Due to the electronegativity difference between sulfur and carbon, the group can have a weak electron-withdrawing inductive effect (-I). core.ac.uknih.gov However, the sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect), particularly in conjugated systems. core.ac.uknih.gov Studies on simple systems like 2-butylthioaniline indicated the alkylthio group behaves as weakly electron-withdrawing. core.ac.uknih.gov In contrast, in more extended conjugated systems, it acts as a resonance electron-donating group, increasing the electron density at the ortho and para positions. core.ac.uknih.gov This resonance donation activates the ring toward electrophilic aromatic substitution. wikipedia.org

Steric Effects: The methylthio group is relatively bulky. Its placement at the ortho-position to the amine group introduces significant steric hindrance. youtube.com This steric bulk can impede the approach of electrophiles to the adjacent ortho position (position 3 of the ring). During the formation of the methylene bridge, this steric hindrance helps to direct the incoming electrophile (the 4-aminobenzylium cation or its precursor) almost exclusively to the para position, thus favoring the formation of the 4,4'-linked product over other isomers. youtube.com

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| -SCH₃ (Methylthio) | -I (Weakly Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Donating) | None | Activating | Ortho, Para |

| -NO₂ (Nitro) | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |

Amine Group: The reactivity of the primary amine groups is modulated by the ortho-methylthio substituent. The electron-donating resonance effect of the -SCH₃ group can increase the electron density on the aromatic ring, which in turn can slightly influence the basicity of the amine. chemistrysteps.com However, the delocalization of the nitrogen's lone pair into the aromatic ring makes aromatic amines like this significantly less basic than aliphatic amines. msu.edu The nucleophilicity of the amine is crucial for its reaction with formaldehyde during synthesis and for its role as a curing agent in polymer chemistry. The steric hindrance from the ortho-substituent can decrease the reaction rates in processes like epoxy curing or reactions with isocyanates when compared to unsubstituted methylene diamine. nih.gov

Thioether Group: The thioether (sulfide) functionality itself represents a site of potential reactivity. The sulfur atom is nucleophilic and can be oxidized to form a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. rsc.org It can also coordinate to metal centers, making such molecules potential ligands in coordination chemistry.

Studies on Tautomerism and Conformational Dynamics

While enol-imine ⇌ keto-amine tautomerism is a well-studied phenomenon in Schiff bases derived from salicylaldehydes and anilines, it is not a significant feature for 4,4'-Methylenebis(2-(methylthio)aniline) under normal conditions. rsc.orguc.pt The dominant dynamic behavior for this molecule is related to its conformational flexibility.

The key conformational variable is the rotation around the C(aryl)-CH₂-C(aryl) bonds, which determines the relative orientation of the two substituted aniline rings. X-ray crystallography studies on structurally similar compounds, such as 4,4′-methylenebis(2,6-diethylaniline), show that the two aromatic rings are significantly twisted with respect to each other. nih.gov For 4,4′-methylenebis(2,6-diethylaniline), the dihedral angle between the two aromatic planes was found to be 64.13°. nih.gov This twisted conformation is a result of minimizing the steric repulsion between the ortho-substituents on the two rings. A similar non-planar, twisted conformation is expected for 4,4'-Methylenebis(2-(methylthio)aniline) due to the steric demands of the ortho-methylthio groups.

| Compound | Ortho Substituents | Dihedral Angle Between Aromatic Rings | Reference |

|---|---|---|---|

| 4,4′-Methylenebis(2,6-diethylaniline) | -CH₂CH₃ | 64.13° | nih.gov |

| 4,4′-Methylenebis(3-chloro-2,6-diethylaniline) | -CH₂CH₃, -Cl | 39.59° | nih.gov |

| 4,4'-Methylenebis(2-(methylthio)aniline) | -SCH₃ | Expected to be significantly twisted (non-planar) | Inferred |

Understanding of Intermediates and Transition States in Relevant Reactions

The reaction pathway for the formation of methylene-bridged diamines has been mapped out using quantum chemical methods, providing insight into the structures and energies of the intermediates and transition states. mdpi.com

In the acid-catalyzed reaction of aniline and formaldehyde, the formation of the N-(p-aminobenzyl)aniline (PABA) intermediate is a critical juncture. Computational studies have identified the transition states connecting the reactants to intermediates and intermediates to products. For example, the transition state for the electrophilic attack of the N-methylidene anilinium cation on a second aniline molecule involves the formation of a new C-C bond and the concurrent re-aromatization of the ring. mdpi.com

Derivatization and Functionalization Strategies

Modifications of Aromatic Amine Groups (e.g., Acylation, Alkylation)

The primary amine groups are often the most reactive sites for derivatization. Their modification can significantly alter the solubility, thermal stability, and processing characteristics of the resulting materials.

Acylation: The reaction of the primary amine groups with acylating agents such as acid chlorides or anhydrides leads to the formation of amides. This transformation is a common strategy to protect the amine groups, control their reactivity, and introduce new functional groups. For instance, acetylation with acetic anhydride (B1165640) can be performed to yield the corresponding N,N'-diacetyl derivative. researchgate.net This modification reduces the electron-donating ability of the nitrogen atom, which can be useful in controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org The general conditions for acylation of anilines often involve reacting the amine with the acylating agent in the presence of a base or under solvent-free conditions with a solid acid catalyst. researchgate.netscispace.com

| Reaction | Reagent | Typical Conditions | Product |

| Acylation | Acetic Anhydride | Solvent-free, Silica (B1680970) Sulfuric Acid, Room Temperature | N,N'-diacetyl-4,4'-Methylenebis(2-(methylthio)aniline) |

| Acylation | Benzoyl Chloride | Base (e.g., pyridine), Solvent (e.g., CH2Cl2) | N,N'-dibenzoyl-4,4'-Methylenebis(2-(methylthio)aniline) |

Alkylation: N-alkylation of the aromatic amine groups introduces alkyl chains onto the nitrogen atoms, which can improve solubility and modify the physical properties of polymers derived from this monomer. However, direct alkylation of primary aromatic amines can sometimes lead to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through methods like reductive amination or by using specific catalysts. The presence of the methylthio group in the ortho position introduces steric hindrance, which may influence the conditions required for efficient alkylation. nih.govnih.gov Strategies for the alkylation of sterically hindered amines often require specific catalysts and reaction conditions to achieve high yields. acs.org

| Reaction | Reagent | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N,N'-dialkyl-4,4'-Methylenebis(2-(methylthio)aniline) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Acidic or Neutral pH | N,N'-dialkyl-4,4'-Methylenebis(2-(methylthio)aniline) |

Chemical Transformations Involving the Methylthio Moieties (e.g., Oxidation, Substitution)

The methylthio (-SCH3) groups are susceptible to oxidation, which can transform them into sulfoxide (B87167) (-SOCH3) or sulfone (-SO2CH3) moieties. This transformation has a profound impact on the electronic properties and polarity of the molecule.

Oxidation: Oxidation of the sulfur atom increases its electron-withdrawing character, which in turn can enhance the thermal stability and modify the solubility of polymers incorporating this unit. Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. openstax.org The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant and the reaction conditions. The oxidation of the methylene (B1212753) bridge is also a possibility under harsh oxidative conditions. google.comlibretexts.org

| Reaction | Reagent | Typical Conditions | Product |

| Oxidation to Sulfoxide | Hydrogen Peroxide | Acetic Acid, Room Temperature | 4,4'-Methylenebis(2-(methylsulfinyl)aniline) |

| Oxidation to Sulfone | Potassium Permanganate | Heat | 4,4'-Methylenebis(2-(methylsulfonyl)aniline) |

Substitution: While the methylthio group itself is not as readily substituted as other leaving groups, transformations involving this moiety are conceivable. Nucleophilic aromatic substitution at the carbon bearing the methylthio group is generally difficult but might be possible under specific conditions with highly activated substrates.

Exploration of Diverse Aromatic Ring Substitutions for Tailored Properties

The aromatic rings of 4,4'-Methylenebis(2-(methylthio)aniline) can undergo electrophilic aromatic substitution to introduce additional functional groups, thereby tailoring the properties of the resulting derivatives. The directing effects of the existing substituents—the strongly activating and ortho, para-directing amino group, and the moderately activating and ortho, para-directing methylthio group—will govern the position of the incoming electrophile. chemistrysteps.combyjus.com Given that the positions ortho and para to the methylene bridge are already occupied, the substitution will be directed to the positions ortho and para to the amine and methylthio groups.

Halogenation: Introducing halogen atoms (e.g., Br, Cl) can enhance flame retardancy and increase the refractive index of derived polymers. The high activation of the rings by the amino groups suggests that halogenation, for example with bromine water, would likely proceed readily, potentially leading to polyhalogenated products. scribd.comyoutube.com To achieve mono-substitution, it is often necessary to first protect the amine groups by acylation to moderate their activating effect. libretexts.org

Nitration: The introduction of nitro groups is another common modification. However, direct nitration of anilines can be problematic due to the strong oxidizing nature of the nitrating agents, which can lead to degradation of the starting material. scribd.com Protecting the amine groups via acetylation is a standard procedure to allow for successful nitration. The resulting nitro-substituted compound can then be deprotected.

| Reaction | Reagent | Expected Product (major isomers) |

| Bromination (with protected amines) | Br2, Acetic Acid | 3,3'-dibromo-N,N'-diacetyl-4,4'-Methylenebis(2-(methylthio)aniline) |

| Nitration (with protected amines) | HNO3, H2SO4 | 3,3'-dinitro-N,N'-diacetyl-4,4'-Methylenebis(2-(methylthio)aniline) |

Design and Synthesis of Advanced Monomers for Polymerization

4,4'-Methylenebis(2-(methylthio)aniline) serves as a diamine monomer for the synthesis of various polymers, most notably polyimides and polyamides. The derivatization strategies discussed above can be employed to create a library of modified diamine monomers, which can then be polymerized to produce materials with tailored properties.

For example, the synthesis of polyimides typically involves a two-step process where the diamine is reacted with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. lookchem.comcore.ac.uksci-hub.cattitech.ac.jptitech.ac.jp The properties of the resulting polyimide are highly dependent on the structure of both the diamine and the dianhydride. By modifying the structure of 4,4'-Methylenebis(2-(methylthio)aniline) prior to polymerization, one can fine-tune the properties of the final polymer. For instance, introducing bulky side groups can increase solubility and lower the dielectric constant, while incorporating sulfur in the form of sulfone groups can enhance thermal stability. The presence of thioether linkages is known to contribute to a high refractive index in polyimides. sci-hub.cat

Applications in Advanced Materials Science and Polymer Chemistry

Role as Curing Agents and Chain Extenders in Polymeric Systems

A primary application of aromatic diamines like 4,4'-Methylenebis(2-(methylthio)aniline) is as a curing agent or chain extender for various polymeric systems, most notably polyurethanes and epoxy resins. In these roles, the diamine reacts with prepolymers or resin monomers to form a cross-linked network or to extend the polymer chains, respectively. This process transforms the liquid or low-molecular-weight resins into solid, durable materials with enhanced mechanical, thermal, and chemical properties. The specific nature of the substituents on the aniline (B41778) rings significantly influences the diamine's reactivity and the final properties of the cured polymer.

Mechanisms of Cross-linking in Polyurethane Elastomers

In polyurethane chemistry, aromatic diamines function as highly effective chain extenders for isocyanate-terminated prepolymers. The fundamental reaction involves the nucleophilic addition of the primary amine groups (-NH2) of the diamine to the electrophilic isocyanate groups (-NCO) of the prepolymer. This reaction results in the formation of highly stable urea (B33335) linkages (-NH-CO-NH-).

The process for 4,4'-Methylenebis(2-(methylthio)aniline) can be described as follows:

Chain Extension: Each molecule of the diamine possesses two primary amine groups, allowing it to react with two separate isocyanate-terminated prepolymer chains.

Urea Linkage Formation: This reaction links the prepolymer chains together, significantly increasing the molecular weight and building the final polymer network.

Hard Segment Formation: The rigid aromatic structures of the diamine and the newly formed urea groups aggregate to form "hard segments" within the polyurethane matrix. These hard segments are physically cross-linked through strong intermolecular hydrogen bonding, contributing to the elastomer's strength, hardness, and thermal stability.

The reactivity of the amine groups is modulated by the ortho-methylthio (-SCH3) substituents. The introduction of substituents in the ortho position to the amine group generally reduces the reactivity due to steric hindrance. This effect can be advantageous, as it provides a longer pot life (the period during which the resin mixture remains liquid and workable) compared to unsubstituted aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA). google.comnih.gov This controlled reactivity is crucial for processing techniques such as casting, allowing for better mold filling and reduced defects. google.com The reactivity of substituted methylenebis anilines in reactions with isocyanates generally follows the order of decreasing steric hindrance and increasing electron-donating character of the substituent. nih.gov

| Curing Agent | Key Structural Feature | Relative Reactivity with Isocyanates | Resulting Polymer Properties |

| MDA (4,4'-methylenedianiline) | Unsubstituted | High | Short pot life, can be brittle if not formulated correctly. google.com |

| MOCA (4,4'-methylene-bis(2-chloroaniline)) | Ortho-chloro substituent | Moderate | Good mechanical properties, but toxicological concerns. google.com |

| MDEA (4,4′-methylenebis(2,6-diethylaniline)) | Ortho-diethyl substituents | Lower than MDA | Slower cure, allows for better processing. nih.gov |

| MCDEA (4,4′-methylenebis(3-chloro-2,6-diethylaniline)) | Ortho-diethyl and meta-chloro substituents | Low | Extended pot life, good for cast elastomers. google.comnih.gov |

This table presents a comparative overview of the reactivity of various methylenebis aniline derivatives based on established principles of polymer chemistry.

Contribution to Epoxy Resin Formulations

4,4'-Methylenebis(2-(methylthio)aniline) also serves as a hardener for epoxy resins. The curing mechanism involves the reaction of the active hydrogen atoms on the primary amine groups with the epoxide (oxirane) rings of the epoxy resin monomers or prepolymers. scholaris.ca

The curing process proceeds via a nucleophilic ring-opening polymerization:

Initial Attack: One of the primary amine's hydrogen atoms attacks the carbon atom of the epoxide ring, opening the ring and forming a secondary amine and a hydroxyl (-OH) group.

Network Formation: The newly formed secondary amine still has an active hydrogen and can react with another epoxide ring. Since the 4,4'-Methylenebis(2-(methylthio)aniline) molecule has two primary amine groups (a total of four active hydrogens), each molecule can react with up to four epoxide groups.

Cross-linking: This multi-site reactivity leads to the formation of a dense, three-dimensional, cross-linked network.

The resulting cured epoxy thermoset exhibits properties influenced by the structure of the diamine hardener. The rigid aromatic backbone of 4,4'-Methylenebis(2-(methylthio)aniline) contributes to high thermal stability, excellent chemical resistance, and a high glass transition temperature (Tg) in the final product. scholaris.cawikipedia.org Substituted methylene (B1212753) bis anilines are known to be effective curing agents for epoxy resins used in high-performance composites, adhesives, and coatings where durability is paramount. google.comgoogle.comgoogle.com The use of these curatives allows for the creation of materials with uniform mechanical properties due to good dispersion and controlled curing kinetics. google.com

Integration into High-Performance Polymer Architectures (e.g., Polyaniline Derivatives)

Beyond its role in thermosetting resins, 4,4'-Methylenebis(2-(methylthio)aniline) has potential for integration into high-performance conducting polymer architectures, such as polyaniline (PANI) derivatives. Polyaniline is a well-known conducting polymer, but its practical application is often limited by poor solubility in common organic solvents, which hinders its processability. nii.ac.jp

One effective strategy to overcome this limitation is to synthesize PANI derivatives by copolymerizing aniline with substituted aniline monomers. nih.gov Incorporating a bulky and structurally distinct comonomer like 4,4'-Methylenebis(2-(methylthio)aniline) into the PANI chain can disrupt the strong inter-chain interactions that cause insolubility. The flexible methylene bridge can introduce kinks in the polymer backbone, further reducing chain packing and enhancing solubility. pitt.edu

The synthesis would typically involve the chemical or electrochemical oxidative copolymerization of aniline and 4,4'-Methylenebis(2-(methylthio)aniline). The resulting polymer would have a structure where units of the diamine are interspersed along the polyaniline backbone. The presence of the methylthio groups would also modify the electronic properties of the polymer, potentially tuning its conductivity, redox potentials, and optical characteristics. rsc.org Such modifications are crucial for tailoring the polymer for specific high-performance applications where both processability and functionality are required. nii.ac.jp

Development of Functional Polymeric Materials for Specific Applications

The unique chemical features of 4,4'-Methylenebis(2-(methylthio)aniline) enable its use in the development of functional materials tailored for specific, high-value applications, including sensor technology and specialty coatings.

Applications in Sensor Technology

Polyaniline and its derivatives are extensively studied for their use in chemical sensors due to the sensitivity of their electrical conductivity to the surrounding chemical environment. lettersonmaterials.com The incorporation of specific functional groups can enhance both the sensitivity and selectivity of these sensors.

A PANI derivative synthesized with 4,4'-Methylenebis(2-(methylthio)aniline) would be a promising material for sensor applications for several reasons:

Conductive Matrix: The PANI backbone provides the necessary electrical conductivity for a resistive-type sensor.

Specific Binding Sites: The sulfur atoms in the methylthio groups can act as soft Lewis bases, providing specific interaction sites for analytes such as heavy metal ions or volatile sulfur compounds. acs.org This can lead to a sensor with enhanced selectivity.

Increased Surface Area: The modified, more soluble polymer can be processed into thin films with controlled morphology, which is critical for maximizing the interaction between the sensor material and the analyte. nih.gov

Sensors based on such sulfur-containing PANI derivatives could be used for environmental monitoring, industrial process control, or even in diagnostic applications like breath analysis for detecting specific disease biomarkers. acs.orgresearchgate.net

Role in Specialty Coatings and Adhesives

The polyurethanes and epoxy resins cured with 4,4'-Methylenebis(2-(methylthio)aniline) are well-suited for formulation into specialty coatings and adhesives. These applications demand high performance in terms of durability, adhesion, and resistance to harsh environments.

Specialty Coatings: When used as a curative in polyurethane or epoxy coatings, the aromatic structure of the diamine imparts excellent chemical resistance, thermal stability, and hardness to the cured film. scholaris.caresearchgate.net Such coatings are used to protect substrates in demanding industrial, automotive, and aerospace applications where resistance to chemicals, abrasion, and temperature fluctuations is required.

High-Performance Adhesives: In adhesive formulations, the strong cross-linked network formed by this curing agent ensures high bond strength and good thermal performance. chemicalbook.com Epoxy adhesives cured with methylenebis aniline derivatives are known for their high modulus and ability to bond a wide variety of substrates, including metals and composites. chemicalbook.com The controlled reactivity offered by the substituted diamine allows for a sufficient working time to apply the adhesive before it cures.

By precisely controlling the stoichiometry between the diamine curative and the resin, formulators can tailor the final properties of the coating or adhesive to meet specific performance requirements, such as balancing rigidity with toughness or optimizing adhesion to a particular substrate. scholaris.ca

Exploration in Dye and Pigment Chemistry

The molecular architecture of 4,4'-Methylenebis(2-(methylthio)aniline) suggests its potential as a precursor in the synthesis of specialized dyes and pigments. Aromatic diamines are fundamental building blocks in the colorant industry, primarily serving as diazo components in the production of azo dyes.

Azo Dye Synthesis:

The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine. In the case of 4,4'-Methylenebis(2-(methylthio)aniline), both primary amine groups can undergo diazotization to form a tetrazo compound. This tetrazo intermediate can then be coupled with various coupling agents to produce bis-azo dyes. These dyes, containing two azo groups, often exhibit intense colors and good fastness properties.

The general reaction scheme for the formation of a bis-azo dye from 4,4'-Methylenebis(2-(methylthio)aniline) is as follows:

Tetrazotization: The diamine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to convert both primary amine groups into diazonium salts.

Coupling: The resulting tetrazo compound is reacted with a coupling component (e.g., naphthol derivatives, anilines, or pyrazolones) to form the final bis-azo dye.

The presence of the methylthio groups in the ortho position to the amine functionalities can influence the final properties of the dye. These groups can affect the electronic properties of the aromatic rings, thereby modifying the wavelength of maximum absorption (λmax) and thus the color of the dye. Furthermore, the sulfur atom may offer a site for coordination with metal ions, opening the possibility of creating metal-complex dyes with enhanced stability and lightfastness.

While the fundamental chemistry of azo dye synthesis is well-established, specific examples and detailed research findings on the use of 4,4'-Methylenebis(2-(methylthio)aniline) in the synthesis of commercially significant dyes and pigments are not extensively documented in publicly available literature. However, the structural analogy to other aromatic diamines used in the dye industry, such as 4,4'-methylenedianiline and its derivatives, strongly supports its potential in this field. Research on related structures, like 4,4'-methylene bis-(2,3-dichloro aniline), has demonstrated the successful synthesis of bis-azo reactive dyes with good dyeing performance on various fibers.

| Potential Dye Class | Precursor | Key Reaction | Potential Properties |

| Bis-Azo Dyes | 4,4'-Methylenebis(2-(methylthio)aniline) | Tetrazotization and Coupling | High color strength, good fastness |

| Metal-Complex Dyes | Bis-Azo dye from 4,4'-Methylenebis(2-(methylthio)aniline) | Metallization | Enhanced light and wash fastness |

Potential in Nanomaterials and Nanotechnology through Derivatization

The application of 4,4'-Methylenebis(2-(methylthio)aniline) in the realm of nanomaterials and nanotechnology is an emerging area with significant potential, primarily realizable through chemical modification or derivatization of the parent molecule. The inherent properties of this compound, such as its aromatic nature, the presence of reactive amine and methylthio groups, and its defined molecular geometry, make it a versatile building block for the bottom-up synthesis of functional nanomaterials.

Derivatization for Nanomaterial Synthesis:

The primary amine groups of 4,4'-Methylenebis(2-(methylthio)aniline) are key to its derivatization. They can be readily transformed into a variety of other functional groups, enabling the molecule to participate in different types of polymerization or self-assembly processes. For instance, reaction of the amine groups can lead to the formation of amides, imines, or be used to initiate the growth of polymer chains.

Self-Assembly and Supramolecular Structures:

Derivatives of 4,4'-Methylenebis(2-(methylthio)aniline) can be designed to undergo self-assembly into well-defined nanostructures. By introducing moieties capable of non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal coordination, it is possible to guide the spontaneous organization of these molecules into nanoparticles, nanofibers, or thin films. For example, the introduction of long alkyl chains could lead to the formation of amphiphilic derivatives that self-assemble in solution.

Role in Nanocomposites:

Furthermore, derivatized forms of 4,4'-Methylenebis(2-(methylthio)aniline) could be incorporated into polymer matrices to create nanocomposites with enhanced properties. The aromatic structure of the molecule can improve the thermal stability and mechanical strength of the polymer, while the functional groups introduced through derivatization can provide specific functionalities, such as conductivity, sensing capabilities, or antimicrobial activity.

Despite the theoretical potential, it is important to note that specific research and documented applications of 4,4'-Methylenebis(2-(methylthio)aniline) and its derivatives in nanotechnology are currently limited in the available scientific literature. The exploration of this compound for creating novel nanomaterials remains a promising area for future research and development.

| Potential Nanotechnology Application | Derivatization Strategy | Resulting Nanomaterial | Potential Functionality |

| Functional Nanoparticles | Conjugation with active molecules | Drug-delivery carriers, imaging agents | Targeted therapy, diagnostics |

| Supramolecular Gels | Introduction of gel-forming moieties | Nanofibrous networks | Tissue engineering, controlled release |

| Polymer Nanocomposites | Incorporation into polymer matrices | Reinforced polymers | Enhanced mechanical and thermal properties |

Advanced Analytical Techniques for Characterization and Quantitative Analysis

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural confirmation of 4,4'-Methylenebis(2-(methylthio)aniline). Each technique offers unique insights into the molecule's architecture, from the connectivity of atoms to the nature of its chemical bonds and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 4,4'-Methylenebis(2-(methylthio)aniline) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The aromatic carbons will display several signals in the downfield region (δ 110-150 ppm). The carbon atom of the methylene (B1212753) bridge is expected to have a chemical shift in the range of δ 35-45 ppm. rsc.org The methylthio group's carbon would appear further upfield, typically around δ 15-20 ppm. rsc.org The exact chemical shifts are influenced by the substitution pattern on the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4,4'-Methylenebis(2-(methylthio)aniline) in CDCl₃

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| C-NH₂ | - | 140 - 150 |

| C-S | - | 120 - 130 |

| Methylene (-CH₂-) | ~3.9 | ~40 |

| Amine (-NH₂) | Variable (broad) | - |

| Methylthio (-SCH₃) | ~2.4 | ~18 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum of 4,4'-Methylenebis(2-(methylthio)aniline) is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups should appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹. libretexts.orglibretexts.org The C=C stretching vibrations of the aromatic rings are expected in the 1500-1600 cm⁻¹ region. vscht.cz The C-N stretching vibration should be visible around 1250-1350 cm⁻¹, and the C-S stretching is typically a weaker band in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretching of the C-S bond and the aromatic ring breathing modes are often more prominent in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for 4,4'-Methylenebis(2-(methylthio)aniline)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium-Strong |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |

| Aliphatic C-H (-CH₂-, -CH₃) | C-H Bend | 1370 - 1470 | Medium |

| Aromatic C-N | C-N Stretch | 1250 - 1350 | Medium-Strong |

| Alkyl Thioether (C-S) | C-S Stretch | 600 - 800 | Weak |

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The presence of aromatic rings with amino and methylthio substituents gives rise to characteristic absorptions in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the benzenoid system. biointerfaceresearch.com The presence of the nitrogen and sulfur atoms with lone pairs of electrons may also lead to n → π* transitions. Typically for substituted anilines, absorption maxima can be observed in the 250-350 nm range, and the specific λ(max) will be influenced by the solvent polarity. biointerfaceresearch.comhmdb.ca

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 4,4'-Methylenebis(2-(methylthio)aniline), the molecular ion peak [M]⁺ would be expected at m/z 290.441, corresponding to its molecular formula C₁₅H₁₈N₂S₂. sielc.com

The fragmentation pattern would likely involve the cleavage of the methylene bridge, which is a common fragmentation pathway for such molecules. nist.gov This would result in fragment ions corresponding to the substituted aniline (B41778) moieties. Another likely fragmentation is the loss of a methyl group (•CH₃) from the methylthio substituent, leading to a significant [M-15]⁺ peak. Further fragmentation could involve the loss of the entire methylthio group or other characteristic cleavages of the aniline structure.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation of 4,4'-Methylenebis(2-(methylthio)aniline) from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally sensitive compounds like 4,4'-Methylenebis(2-(methylthio)aniline). A reverse-phase HPLC method is suitable for its separation and quantification. sielc.com

A typical HPLC system for this analysis would consist of a C18 column, which is a non-polar stationary phase. sigmaaldrich.comrsc.org The mobile phase would be a polar mixture, such as acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm. sigmaaldrich.com This method allows for the determination of the purity of the compound and can be validated for the quantitative analysis of the compound in various samples. ms-editions.cl

Table 3: Exemplary HPLC Method Parameters for the Analysis of 4,4'-Methylenebis(2-(methylthio)aniline)

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 (e.g., 150 x 4.6 mm, 5 µm) sielc.comsigmaaldrich.com |

| Mobile Phase | Acetonitrile and water with phosphoric acid sielc.com |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detection | UV at 254 nm sigmaaldrich.com |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Species and Derivatized Analytes

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, direct GC analysis of aromatic amines like 4,4'-Methylenebis(2-(methylthio)aniline) can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the GC system. epa.gov To overcome these limitations, derivatization is a common and often necessary sample preparation step. researchgate.netresearchgate.net This process modifies the analyte to increase its volatility and thermal stability, and can also enhance detector response. researchgate.net

For analogous compounds such as 4,4'-methylenebis(2-chloroaniline) (B1676453) (MBOCA), GC methods have been well-established and typically involve derivatization. nih.govrsc.org Common derivatizing agents for amines include acylating reagents (e.g., N-methyl-bis(trifluoroacetamide)), silylating reagents (e.g., N,O-bis(trimethylsilyl)-trifluoroacetamide - BSTFA), and alkylating agents. researchgate.netnih.govnih.gov The resulting derivatives are significantly more volatile and produce sharper, more symmetrical peaks in the chromatogram. researchgate.net For instance, the analysis of urinary MBOCA has been successfully performed using GC with electron capture detection (GC-ECD) after derivatization with N-methyl-bis(trifluoroacetamide). nih.gov Similarly, a highly sensitive GC-mass spectrometric (GC-MS) assay for MBOCA in urine involves derivatization with pentafluoropropionic anhydride (B1165640). rsc.org

Given these precedents, a robust GC method for 4,4'-Methylenebis(2-(methylthio)aniline) would likely involve the following steps:

Extraction: Isolation of the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.

Derivatization: Reaction with a suitable agent to convert the amine functional groups into less polar, more volatile derivatives.

GC Separation: Separation of the derivatized analyte from other components on a capillary column (e.g., SE-54 or SE-30). epa.gov

Detection: Quantification using a sensitive and selective detector, such as a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or a mass spectrometer (MS). epa.gov

The choice of detector depends on the required sensitivity and selectivity. GC-MS is particularly powerful as it provides structural information, aiding in the unequivocal identification of the analyte. rsc.org

Table 1: Comparison of GC Derivatization Reagents for Aromatic Amines

| Derivatizing Agent | Derivative Type | Advantages | Considerations |

| N-methyl-bis(trifluoroacetamide) (MBTFA) | Acylation | Forms stable derivatives, good for ECD. nih.gov | May require elevated temperatures for reaction. |

| Pentafluoropropionic anhydride (PFPA) | Acylation | Highly volatile derivatives, excellent for GC-MS. rsc.org | Can be corrosive. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Versatile, reacts with various functional groups. mdpi.com | Derivatives can be moisture-sensitive. |

Electroanalytical Techniques for Redox Behavior and Sensing Applications

Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules. publish.csiro.aurasayanjournal.co.in These methods can provide valuable information about the oxidation and reduction potentials of a compound, the stability of its redox species, and the kinetics of electron transfer. For substituted anilines, electrochemical oxidation is a key area of study, as it is the initial step in electropolymerization to form conductive polymers. srce.hr

A cyclic voltammetry experiment for 4,4'-Methylenebis(2-(methylthio)aniline) would likely reveal an irreversible oxidation peak corresponding to the formation of the radical cation. The potential at which this peak occurs would be influenced by the electron-donating nature of the methylthio groups. The presence of two amine functionalities in the molecule suggests the possibility of a two-step oxidation process.

Electrochemical sensors based on the redox properties of aniline derivatives have also been developed. rasayanjournal.co.in For example, a voltammetric method has been proposed for the determination of 2-methyl-4-nitroaniline (B30703) in aqueous media. rasayanjournal.co.in The development of a sensor for 4,4'-Methylenebis(2-(methylthio)aniline) could be envisioned, potentially based on its electropolymerization onto an electrode surface to create a modified electrode with specific sensing capabilities.

Table 2: Key Parameters from Cyclic Voltammetry of Substituted Anilines

| Parameter | Information Provided | Typical Range for Anilines |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. srce.hr | +0.5 to +1.5 V (vs. reference electrode) |

| Cathodic Peak Potential (Epc) | Potential at which reduction of the oxidized species occurs (if reversible). srce.hr | Varies depending on reversibility. |

| Peak Current (ipa, ipc) | Related to the concentration of the analyte and the rate of the electrode reaction. rasayanjournal.co.in | Microampere (µA) to milliampere (mA) range. |

| Reversibility (ipa/ipc ratio) | Indicates the stability of the oxidized species. A ratio of ~1 suggests a reversible process. publish.csiro.au | Often irreversible for primary oxidation. |

Microscopic and Morphological Characterization of Related Materials (e.g., SEM for Polymer Films)

When 4,4'-Methylenebis(2-(methylthio)aniline) is used as a monomer to create polymeric materials, understanding the morphology of the resulting polymer films is crucial as it significantly impacts their properties, such as electrical conductivity and sensor sensitivity. lettersonmaterials.comlettersonmaterials.com Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography and morphology of these materials at the micro- and nanoscale. mdpi.comresearchgate.net

Studies on polyaniline and its derivatives have revealed a variety of morphologies, including granular, globular, and nanofibrous structures, depending on the synthesis conditions such as the oxidant used, monomer concentration, and pH. researchgate.netresearchgate.net For instance, polyaniline prepared by precipitation polymerization often exhibits a granular morphology. researchgate.net The formation of nanofibers has also been observed and is considered a natural morphology for polyaniline under certain conditions. researchgate.net

Therefore, for a polymer film synthesized from 4,4'-Methylenebis(2-(methylthio)aniline), SEM analysis would be essential to characterize its surface features. It would be expected that the morphology could be tuned by controlling the polymerization parameters. The resulting morphology, whether it be granular, porous, or fibrillar, would have a direct bearing on the performance of the material in applications such as coatings, sensors, or electronic devices.

Table 3: Common Morphologies of Polyaniline-based Materials Observed by SEM

| Morphology | Description | Potential Influence on Properties |

| Granular/Globular | Aggregates of small, roughly spherical particles. researchgate.net | Can result in porous films with high surface area. |

| Nanofibrous | Interconnected network of fibers with diameters in the nanometer range. researchgate.net | Can enhance electrical conductivity and mechanical strength. |

| Compact Film | A dense, uniform layer with few visible features. mdpi.com | May be desirable for barrier coatings. |

| Spherical Patterns | Formation of distinct spherical aggregates. nih.gov | Can influence optical and charge transport properties. |

Computational Chemistry and Theoretical Investigations of 4,4 Methylenebis 2 Methylthio Aniline

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations, typically using DFT methods, are a cornerstone for determining the most stable three-dimensional structure of a molecule. These calculations can predict bond lengths, bond angles, and dihedral angles. For a flexible molecule like 4,4'-Methylenebis(2-(methylthio)aniline), computational methods could identify various low-energy conformations (isomers) and determine their relative stabilities. This information is fundamental, as the molecular conformation can significantly impact the material's physical and chemical properties. At present, there are no published studies detailing these specific geometric parameters or conformational analyses for 4,4'-Methylenebis(2-(methylthio)aniline).

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity, optical, and electronic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small gap often suggests that a molecule is more reactive. mdpi.com

Furthermore, analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. While theoretical studies on other substituted anilines have calculated these properties to explain their reactivity, no such data is available for 4,4'-Methylenebis(2-(methylthio)aniline). researchgate.netresearchgate.net

Table 1: Illustrative Electronic Properties (Hypothetical Data) This table is for illustrative purposes only, as specific data for 4,4'-Methylenebis(2-(methylthio)aniline) is not available in the reviewed literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Related to ionization potential, electron-donating ability |

| LUMO Energy | N/A | Related to electron affinity, electron-accepting ability |

| HOMO-LUMO Gap | N/A | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | N/A | Measures the polarity of the molecule |

Theoretical Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving a target molecule. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathways, determine the structures of transition states, and calculate activation energies. This is critical for understanding synthesis mechanisms and predicting degradation pathways. For instance, computational studies have been performed on the reaction of aniline (B41778) derivatives with radicals to understand their atmospheric chemistry and combustion processes. mdpi.com However, no specific theoretical models for the reaction pathways of 4,4'-Methylenebis(2-(methylthio)aniline) have been reported.

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Quantum chemistry software can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Comparing predicted spectra with experimental data serves as a powerful method for structural confirmation. For a range of complex organic molecules, DFT calculations have proven to be highly accurate in predicting vibrational modes. researchgate.net This level of detailed spectroscopic prediction is currently absent in the literature for 4,4'-Methylenebis(2-(methylthio)aniline).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For 4,4'-Methylenebis(2-(methylthio)aniline), MD simulations could be used to explore its conformational landscape in different environments (e.g., in a solvent or in a polymer matrix). These simulations also offer insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the bulk properties of a material. While MD is a standard technique for materials science, its application to study the specific conformational dynamics and interactions of 4,4'-Methylenebis(2-(methylthio)aniline) has not been documented in available research.

Environmental Transformation and Abiotic Fate Studies

Abiotic Degradation Pathways in Aqueous and Solid Matrices

The abiotic degradation of 4,4'-Methylenebis(2-(methylthio)aniline) in environmental matrices such as water and soil is likely influenced by several chemical processes. The presence of aniline (B41778) moieties suggests that oxidation and reactions with soil components could be significant degradation pathways.

In aqueous environments, aniline compounds can undergo oxidation, although this process is generally slow in the absence of sunlight or strong oxidizing agents. In soil and sediment, anilines are known to bind covalently to humic and fulvic acids, the organic matter component of soil. This binding is often mediated by microbial or enzymatic activity but can also have abiotic components, leading to the formation of stable, bound residues. This process significantly reduces the bioavailability and mobility of the parent compound. For the structurally similar compound 4,4'-methylenedianiline (B154101) (MDA), it is anticipated that it will covalently bind with humic materials in soil and water.

The methylthio (-SCH3) groups on the aromatic rings may also be susceptible to oxidation. In a manner analogous to the environmental fate of other sulfur-containing aromatic compounds, these groups could be oxidized to sulfoxide (B87167) (-SOCH3) and then to sulfone (-SO2CH3) moieties. These transformations would increase the polarity and water solubility of the molecule, potentially affecting its sorption behavior and bioavailability.

Table 1: Potential Abiotic Degradation Pathways of 4,4'-Methylenebis(2-(methylthio)aniline)

| Degradation Pathway | Environmental Matrix | Potential Products | Influencing Factors |

| Oxidation of Aniline Groups | Aqueous, Solid | Oxidized aniline derivatives, polymeric products | Presence of oxidizing agents, pH, metal catalysts |

| Covalent Bonding to Humic Substances | Solid (Soil, Sediment) | Bound residues | Organic matter content, soil type, redox potential |

| Oxidation of Methylthio Groups | Aqueous, Solid | Sulfoxide and sulfone derivatives | Dissolved oxygen, microbial activity, presence of catalysts |

Photolytic and Hydrolytic Stability under Simulated Environmental Conditions

Photolytic Stability:

Aromatic amines can undergo photodegradation when exposed to sunlight. sid.ir The absorption of ultraviolet (UV) radiation can lead to the formation of reactive intermediates, which can then undergo further reactions such as oxidation and polymerization. The rate and extent of photolysis are dependent on factors such as the wavelength and intensity of light, the presence of photosensitizers (e.g., humic substances in natural waters), and the chemical's quantum yield.

For 4,4'-Methylenebis(2-(methylthio)aniline), it is expected that direct photolysis in aqueous systems could occur, leading to the transformation of the aniline and methylthio functional groups. The presence of two aromatic rings suggests that the compound will absorb light in the environmentally relevant UV spectrum. Photodegradation of aromatic amines can lead to a variety of products, including hydroxylated and ring-cleaved compounds. sid.ir

Hydrolytic Stability:

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The functional groups present in 4,4'-Methylenebis(2-(methylthio)aniline) (amine, methylthio, and the methylene (B1212753) bridge) are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While amides can undergo hydrolysis, the amine groups in this compound are not expected to be readily hydrolyzed. umich.eduresearchgate.net Therefore, hydrolysis is not anticipated to be a significant abiotic degradation pathway for this compound in the environment.

Table 2: Predicted Photolytic and Hydrolytic Stability

| Process | Predicted Stability | Rationale |

| Photolysis | Potentially unstable | Aromatic amine structure suggests absorption of UV radiation and subsequent degradation. |

| Hydrolysis | Stable | Amine, methylthio, and methylene bridge functional groups are not typically susceptible to hydrolysis under environmental conditions. |

Sorption and Desorption Mechanisms in Environmental Compartments

The sorption of 4,4'-Methylenebis(2-(methylthio)aniline) to soil and sediment is expected to be a key process influencing its environmental transport and fate. The extent of sorption is determined by the physicochemical properties of the compound and the characteristics of the sorbent (e.g., soil organic matter content, clay content, and pH).

The aniline functional groups can become protonated at acidic to neutral pH, resulting in a positively charged molecule. This cationic form can then strongly adsorb to negatively charged sites on clay minerals and organic matter through cation exchange. Furthermore, the aromatic rings can interact with soil organic matter through hydrophobic interactions and other non-specific binding mechanisms.

Desorption, the release of a sorbed chemical back into the solution phase, is often a slow process for compounds that are strongly bound to soil and sediment. The irreversible binding of anilines to humic substances can lead to very limited desorption, effectively sequestering the compound in the solid phase.

Table 3: Potential Sorption and Desorption Mechanisms

| Mechanism | Environmental Compartment | Key Factors |

| Cation Exchange | Soil, Sediment | Soil pH, clay content, cation exchange capacity |

| Hydrophobic Interaction | Soil, Sediment | Soil organic matter content |

| Covalent Bonding | Soil, Sediment | Presence of reactive sites on humic substances |

| Desorption | Soil, Sediment | Strength of sorption, environmental conditions (e.g., pH changes) |

Analytical Methodologies for Environmental Fate Studies in Abiotic Systems

The detection and quantification of 4,4'-Methylenebis(2-(methylthio)aniline) in environmental samples are crucial for studying its abiotic fate. While specific methods for this compound are not documented in the readily available literature, established analytical techniques for similar aromatic amines and sulfur-containing compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-visible or mass spectrometry (MS) detector, is a common and effective method for the analysis of aromatic amines in aqueous and solid matrices. nih.gov Gas Chromatography (GC) coupled with MS (GC-MS) can also be employed, potentially after a derivatization step to improve the volatility and thermal stability of the analyte.